6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid
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Overview
Description
6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring substituted with a methyl group at the 6-position, a methyl-propyl-amino group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-ones with 5-amino-pyrazoles in refluxing ethanol and acetic acid can yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in similar applications.
Quinoline Derivatives: These nitrogen-containing heterocycles are also widely studied for their biological activities.
Uniqueness
6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a methyl-propyl-amino group and a carboxylic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-methyl-2-[methyl(propyl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-4-5-13(3)10-11-7(2)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
HNLKSXZIHGMEFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=NC(=CC(=N1)C(=O)O)C |
Origin of Product |
United States |
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